

Indeno[1,2,3-cd]pyrene-d12: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Indeno[1,2,3-cd]pyrene-d12

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Indeno[1,2,3-cd]pyrene-d12**, a deuterated polycyclic aromatic hydrocarbon (PAH) widely utilized as an internal standard in analytical chemistry. This document outlines its chemical properties, available purchasing options, and detailed methodologies for its application in experimental settings.

Core Properties and Specifications

Indeno[1,2,3-cd]pyrene-d12 is the deuterated form of Indeno[1,2,3-cd]pyrene, a PAH found in fossil fuels and as a product of incomplete combustion.^[1] Due to its isotopic labeling, it serves as an excellent internal standard for the quantitative analysis of PAHs in various matrices by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^[2] Its primary applications are in environmental analysis and for monitoring priority pollutants.^[3]

| Property | Value | Source |
|----------------------|---|--------|
| Molecular Formula | C ₂₂ D ₁₂ | [2] |
| Molecular Weight | 288.4 g/mol | [2][4] |
| Labeled CAS Number | 203578-33-0 | [5] |
| Unlabeled CAS Number | 193-39-5 | [2][5] |
| Chemical Purity | ≥98% | [5] |
| Isotopic Enrichment | Typically ≥98 atom % D | [6] |
| Appearance | Yellow crystals | [7] |
| Storage | Room temperature, protected from light and moisture | [3] |

Purchasing Options

A variety of suppliers offer **Indeno[1,2,3-cd]pyrene-d12** in different formulations to suit diverse research needs. The compound is available as a neat solid or pre-dissolved in a solvent such as isooctane.

| Supplier | Product Name | Formulation | Available Quantities |
|--------------------------------------|---|------------------------|----------------------|
| Santa Cruz Biotechnology | Indeno[1,2,3-cd]pyrene-d12 | Not specified | Inquire |
| MedChemExpress | Indeno[1,2,3-cd]pyrene-d12 | Not specified | Inquire |
| Cambridge Isotope Laboratories, Inc. | Indeno[1,2,3-cd]pyrene (D ₁₂ , 98%) | Neat | 10 mg |
| LGC Standards | Indeno[1,2,3-c,d]pyrene-d12 | Not specified | Inquire |
| Clinivex | Indeno[1,2,3-cd]pyrene-d12 | Not specified | Inquire |
| CDN Isotopes | Indeno[1,2,3-c,d]pyrene-d12 | Neat | 5 mg, 10 mg |
| SmallMolecules.com | INDENO[1,2,3-CD]PYRENE (D12, 98%) 200 UG/ML IN ISOCTANE | 200 µg/mL in Isooctane | 1.2 mL |

Experimental Protocols: Quantitative Analysis of PAHs using Indeno[1,2,3-cd]pyrene-d12 as an Internal Standard

The following protocol outlines a general workflow for the analysis of PAHs in environmental samples using **Indeno[1,2,3-cd]pyrene-d12** as an internal standard with GC-MS.

Standard Preparation

- **Stock Solution:** Prepare a stock solution of **Indeno[1,2,3-cd]pyrene-d12** in a suitable solvent (e.g., dichloromethane:benzene (1:1)). The concentration will depend on the expected concentration of the analytes in the samples.

- Calibration Standards: Prepare a series of calibration standards containing the target PAHs at known concentrations. Spike each calibration standard with a constant, known amount of the **Indeno[1,2,3-cd]pyrene-d12** internal standard solution.

Sample Preparation

The specific sample preparation method will vary depending on the matrix (e.g., soil, water, air filters). A general procedure for solid samples is as follows:

- Extraction: Weigh a known amount of the homogenized sample and extract the PAHs using a suitable solvent (e.g., dichloromethane) via methods such as ultrasonication or Soxhlet extraction.
- Internal Standard Spiking: Spike the sample extract with a known amount of the **Indeno[1,2,3-cd]pyrene-d12** internal standard solution.
- Clean-up: The extract may require a clean-up step to remove interfering compounds. This can be achieved using techniques like column chromatography.
- Concentration: Concentrate the cleaned-up extract to a final known volume.

GC-MS Analysis

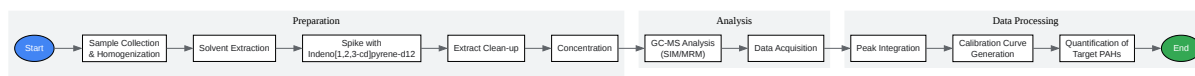
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
- Injection: Inject a known volume of the prepared standard or sample into the GC.
- Chromatographic Separation: The PAHs are separated on a capillary column (e.g., DB-5MS). The oven temperature program is optimized to achieve good separation of the target analytes.
- Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.^[8] Monitor the characteristic ions for both the target PAHs and **Indeno[1,2,3-cd]pyrene-d12**. For **Indeno[1,2,3-cd]pyrene-d12**, the precursor ion m/z 288.20 and a product ion m/z 284.20 can be used.^[8]

Data Analysis

- **Calibration Curve:** Generate a calibration curve for each target PAH by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
- **Quantification:** Calculate the concentration of each target PAH in the samples by determining the peak area ratio of the analyte to the internal standard and using the calibration curve to determine the corresponding concentration.

Visualizing the Workflow

The following diagram illustrates the general workflow for the quantitative analysis of PAHs using an internal standard.



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PAH Analysis Workflow

This guide provides a foundational understanding of **Indeno[1,2,3-cd]pyrene-d12** and its application in quantitative research. For specific applications, further optimization of the experimental protocols may be necessary. Always refer to the supplier's certificate of analysis for lot-specific data.[9]

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